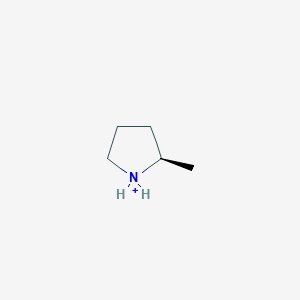

(R)-2-methylpyrrolidinium

Description

Significance of Chirality in Organic Synthesis and Material Science

Chirality is a fundamental property of molecules that profoundly influences their interactions with other chiral entities, such as biological receptors and polarized light. mdpi.comresearchgate.netjst.go.jp In organic synthesis, the ability to control chirality is paramount for the creation of enantiomerically pure compounds. nih.govbeilstein-journals.org This is especially critical in the pharmaceutical industry, where the two enantiomers of a drug can have different therapeutic effects, with one being beneficial and the other inactive or even harmful. researchgate.net For instance, the renowned case of thalidomide (B1683933) highlighted the tragic consequences of using a racemic mixture (a 50:50 mixture of both enantiomers) of a drug. researchgate.net

In material science, chirality influences the macroscopic properties of materials. researchgate.net Chiral liquid crystals, for example, are integral components of modern display technologies. researchgate.net The ability of chiral molecules to rotate the plane of polarized light is also harnessed in various analytical techniques and optical devices. The demand for enantiomerically pure compounds has driven the development of innovative catalytic methods to achieve high levels of stereoselectivity. nih.govbeilstein-journals.org

Overview of Pyrrolidine (B122466) and Pyrrolidinium (B1226570) Scaffolds in Modern Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and catalysts. researchgate.netmdpi.comnih.gov Its non-planar, puckered conformation allows for a greater exploration of three-dimensional space compared to its flat, aromatic counterpart, pyrrole (B145914). mdpi.comnih.gov This three-dimensionality is crucial for precise molecular recognition and catalytic activity. mdpi.com

The quaternization of the nitrogen atom in the pyrrolidine ring leads to the formation of a pyrrolidinium cation. These charged species are key components of a class of compounds known as ionic liquids (ILs). mdpi.comfrontiersin.orgarkat-usa.org Pyrrolidinium-based ionic liquids are prized for their high thermal stability, low vapor pressure, and wide electrochemical windows, making them attractive as "green" solvents and electrolytes in various applications, including batteries and catalysis. mdpi.comarkat-usa.org The ability to introduce chirality into the pyrrolidinium scaffold, often by starting from readily available chiral precursors like (R)-2-methylpyrrolidine, has opened up new avenues in asymmetric catalysis and chiral recognition. researchgate.netchemimpex.com

Research Trajectories of (R)-2-Methylpyrrolidinium and its Chiral Derivatives

(R)-2-methylpyrrolidine is a versatile chiral building block used in the synthesis of a wide range of pharmaceuticals and agrochemicals. chemimpex.com Its inherent chirality and the presence of a secondary amine make it an ideal starting material for the preparation of chiral ligands and organocatalysts. chemimpex.com The corresponding this compound cation, formed by N-alkylation, serves as the core for a variety of chiral ionic liquids and phase-transfer catalysts.

Recent research has focused on the development of novel chiral catalysts derived from (R)-2-methylpyrrolidine for use in asymmetric synthesis. researchgate.net These catalysts have shown remarkable efficiency and selectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the synthesis and characterization of chiral ionic liquids based on the this compound scaffold are an active area of investigation, with a focus on their application as chiral solvents that can influence the stereochemical outcome of a reaction. researchgate.net The ability to tune the physicochemical properties of these ionic liquids by modifying the substituents on the pyrrolidinium ring and the nature of the counter-anion allows for the design of task-specific materials. mdpi.comjst.go.jp

Table 1: Physicochemical Properties of Selected Pyrrolidinium-Based Ionic Liquids

| Cation | Anion | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) |

| 1-Butyl-1-methylpyrrolidinium (B1250683) | Bis(trifluoromethylsulfonyl)imide | - | 1.400 | 71 |

| 1-Ethyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | - | - | - |

| 1-Propyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | - | - | - |

| 1-(2-Methoxyethyl)-1-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | - | 1.46 | - |

Data sourced from multiple studies and compiled for illustrative purposes. mdpi.comjst.go.jpacs.org

The research into this compound and its derivatives continues to expand the toolkit of synthetic chemists, enabling the creation of complex chiral molecules with high precision and efficiency. The ongoing exploration of their catalytic applications and the development of novel chiral materials based on this scaffold promise to drive further innovation in both academic and industrial research.

Table 2: Applications of this compound Derivatives in Asymmetric Catalysis

| Derivative Type | Reaction Type | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

| Chiral Ionic Liquid | Michael Addition | 10 | up to 99 |

| Chiral Organocatalyst | Aldol (B89426) Reaction | 5-20 | up to 98 |

| Chiral Ligand for Metal Catalysis | Hydrogenation | 0.1-1 | up to 99 |

This table presents a summary of typical performance for catalysts derived from this compound in various asymmetric reactions. Actual results may vary depending on the specific catalyst, substrates, and reaction conditions. researchgate.netchemimpex.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N+ |

|---|---|

Molecular Weight |

86.16 g/mol |

IUPAC Name |

(2R)-2-methylpyrrolidin-1-ium |

InChI |

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/p+1/t5-/m1/s1 |

InChI Key |

RGHPCLZJAFCTIK-RXMQYKEDSA-O |

SMILES |

CC1CCC[NH2+]1 |

Isomeric SMILES |

C[C@@H]1CCC[NH2+]1 |

Canonical SMILES |

CC1CCC[NH2+]1 |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 2 Methylpyrrolidinium and Its Chiral Precursors

Strategies for Asymmetric Synthesis of (R)-2-Methylpyrrolidine

Classical Resolution Techniques (e.g., Diastereomeric Salt Formation)

Classical resolution via diastereomeric salt formation remains a widely practiced and scalable method for obtaining enantiomerically pure 2-methylpyrrolidine (B1204830). smolecule.comscispace.com This technique involves the reaction of racemic 2-methylpyrrolidine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. smolecule.comgoogle.com These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. smolecule.com

One of the most effective resolving agents for this purpose is tartaric acid. google.com For instance, racemic 2-methylpyrrolidine can be treated with L-(+)-tartaric acid to form diastereomeric salts. The subsequent crystallization allows for the isolation of the (R)-2-methylpyrrolidine L-tartrate salt, which can then be treated with a base, such as sodium hydroxide, to liberate the free (R)-2-methylpyrrolidine. The efficiency of this resolution is dependent on factors such as the solvent system and crystallization temperature. researchgate.net For example, the resolution of (RS)-2-methylpyrrolidine with (R,R)-tartaric acid can be influenced by the dielectric constant of the water/ethanol solvent mixture. researchgate.net

The choice of resolving agent is critical for achieving high diastereomeric excess and yield. Besides tartaric acid and its derivatives, other chiral acids like L-camphorsulfonic acid have also been employed in the resolution of related chiral amines. smolecule.com

Table 1: Examples of Chiral Resolving Agents for 2-Methylpyrrolidine

| Resolving Agent | Principle of Separation | Reference |

| L-(+)-Tartaric Acid | Formation of diastereomeric salts with differential solubility. | |

| (R,R)-Tartaric Acid | Dielectrically controlled resolution in mixed solvents. | researchgate.net |

| L-Camphorsulfonic Acid | Formation of diastereomeric salts. | smolecule.com |

Enantioselective Catalytic Approaches

Modern synthetic chemistry offers powerful enantioselective catalytic methods for the direct synthesis of chiral molecules like (R)-2-methylpyrrolidine, often avoiding the need for classical resolution. diva-portal.org These approaches utilize chiral catalysts to control the stereochemical outcome of a chemical transformation, leading to the desired enantiomer in high excess.

One prominent strategy is the asymmetric hydrogenation of prochiral imines, such as 2-methyl-1-pyrroline (B1218662). acs.org This reaction can be catalyzed by transition metal complexes bearing chiral ligands. For example, ruthenium-BINAP complexes have been investigated for this purpose, although they may require further purification to achieve high enantiomeric excess (ee). More recently, enzymatic reductions using NADPH-dependent oxidoreductases have demonstrated the ability to reduce 2-methyl-1-pyrroline to (R)-2-methylpyrrolidine with excellent enantioselectivity (>99% ee). acs.org

Another significant catalytic approach is the asymmetric intramolecular hydroamination of alkenes. nih.gov Manganese (II) catalysts bearing chiral aprotic cyclic urea (B33335) ligands have been successfully employed for the enantioselective intramolecular hydroamination of aminoalkenes to produce chiral pyrrolidines with high yields and enantioselectivities. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. mdpi.com Chiral phosphoric acids can catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines to form substituted pyrrolidines with high enantioselectivities. core.ac.ukacs.orgnih.gov Similarly, chiral 2-methylpyrrolidine itself can act as a catalyst in certain asymmetric reactions. rsc.org

Table 2: Enantioselective Catalytic Methods for (R)-2-Methylpyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| NADPH-dependent oxidoreductases | Enzymatic reduction of 2-methyl-1-pyrroline | High enantiomeric excess (>99% ee). | acs.org |

| Manganese (II) with chiral cyclic urea ligand | Asymmetric intramolecular hydroamination | Produces a range of enantioenriched chiral pyrrolidines. | nih.gov |

| Chiral Phosphoric Acid | Enantioselective intramolecular aza-Michael cyclization | High enantioselectivities for substituted pyrrolidines. | core.ac.ukacs.orgnih.gov |

| Ruthenium-BINAP complexes | Asymmetric hydrogenation of imines | Alternative chemical method, may require purification. |

Stereocontrolled Cyclization Reactions

Stereocontrolled cyclization reactions provide another avenue for the synthesis of enantiomerically enriched pyrrolidines. These methods often start with a chiral precursor and proceed through a cyclization step that maintains or establishes the desired stereochemistry.

A notable example involves the use of (S)-prolinol as a chiral starting material to prepare N-protected-2-(R)-methylpyrrolidine. google.com The process includes the conversion of N-protected-(S)-prolinol to an N-protected-2-(alkyl- or aryl)sulfonate ester, which is then reacted with a metal iodide salt to form N-protected-2-(S)-iodomethylpyrrolidine. Subsequent hydrogenolysis of the iodomethyl derivative affords the desired N-protected-2-(R)-methylpyrrolidine. google.com

Radical cyclization of aza-5-hexenyl radicals is another approach that almost exclusively favors the exo cyclization to form the pyrrolidine (B122466) ring. diva-portal.org While these reactions are often high-yielding and tolerant of many functional groups, controlling the stereochemistry can be a challenge. diva-portal.org

Additionally, stereocontrolled synthesis of α-alkyl-β-methylproline ring systems has been achieved through face-selective intramolecular SN2' cyclization reactions. nih.gov This strategy has been applied in the synthesis of complex natural products containing the pyrrolidine motif. nih.gov

Table 3: Stereocontrolled Cyclization Strategies

| Starting Material/Precursor | Cyclization Method | Key Stereochemical Control | Reference |

| (S)-Prolinol | Multi-step conversion and hydrogenolysis | Inversion of stereocenter via SN2 reaction. | google.com |

| Aza-5-hexenyl radical precursors | Radical cyclization | Exo cyclization preference. | diva-portal.org |

| Chiral N-protected proline derivatives | Face-selective intramolecular SN2' cyclization | Control of facial selectivity during cyclization. | nih.gov |

Quaternization and Salt Formation of (R)-2-Methylpyrrolidine

Once enantiomerically pure (R)-2-methylpyrrolidine is obtained, it can be converted into various (R)-2-methylpyrrolidinium salts through quaternization. This process involves the alkylation of the nitrogen atom in the pyrrolidine ring, leading to a quaternary ammonium (B1175870) cation. The resulting salts, particularly those that are liquid at or near room temperature, are classified as ionic liquids and have garnered significant interest for various applications.

Synthesis of N-Alkyl-(R)-2-methylpyrrolidinium Salts

The synthesis of N-alkyl-(R)-2-methylpyrrolidinium salts is typically achieved by reacting (R)-2-methylpyrrolidine with an alkylating agent. mdpi.com Common alkylating agents include alkyl halides (such as methyl, ethyl, propyl, and butyl chlorides, bromides, and iodides) and dialkyl sulfates (like dimethyl sulfate). mdpi.comgoogle.com The reaction is often carried out by heating the reactants together, sometimes in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide. mdpi.com

For example, the quaternization of N-methylpyrrolidine with n-alkyl bromides has been studied to form N-alkyl-N-methylpyrrolidinium bromides. researchgate.net Similarly, N-alkyl-N-methylpyrrolidinium salts with varying alkyl chain lengths (C14, C16, C18) have been synthesized for specific applications. rsc.org The choice of the alkylating agent and the reaction conditions can be tailored to produce a wide variety of pyrrolidinium (B1226570) cations with different properties.

Table 4: Common Alkylating Agents for Pyrrolidine Quaternization

| Alkylating Agent | Type | Resulting Cation | Reference |

| Methyl Iodide | Alkyl Halide | N-Methyl-(R)-2-methylpyrrolidinium | google.com |

| Butyl Bromide | Alkyl Halide | N-Butyl-(R)-2-methylpyrrolidinium | google.com |

| Dimethyl Sulfate | Dialkyl Sulfate | N-Methyl-(R)-2-methylpyrrolidinium | google.com |

| n-Alkyl Bromides (C4-C8) | Alkyl Halide | N-Alkyl-N-methylpyrrolidinium | researchgate.net |

Anion Exchange Methodologies for Pyrrolidinium Ionic Liquids

The properties of pyrrolidinium-based ionic liquids are not only determined by the cation but also significantly by the anion. google.com Therefore, anion exchange methodologies are crucial for tuning the physicochemical properties of these materials. rsc.orgresearchgate.net

A common strategy involves starting with a pyrrolidinium salt containing a halide anion, which is then exchanged for a different anion. researchgate.net This can be achieved through various methods. One approach is the reaction of the halide salt with a metal salt of the desired anion. For instance, poly(diallyldimethylammonium) chloride has been successfully subjected to anion exchange with salts like LiTFSI, KPF6, and LiBF4. researchgate.net

Another versatile method utilizes a phenolate (B1203915) platform. rsc.org In this process, a pyrrolidinium halide is first converted to a pyrrolidinium 4-tert-butylphenolate salt. Subsequent reaction with a Brønsted acid in a biphasic system allows for the introduction of a wide range of anions, such as formate, acetate, and nitrate. rsc.org

Furthermore, anion exchange can be performed using anion exchange resins. google.com The pyrrolidinium salt is passed through a column containing a resin loaded with the desired anion, leading to the exchange. These methods provide access to a diverse library of pyrrolidinium ionic liquids with tailored properties for specific applications. rsc.orgmdpi.com

Table 5: Anion Exchange Methods for Pyrrolidinium Salts

| Method | Principle | Example of Anion Introduced | Reference |

| Metathesis with Metal Salts | Precipitation of an insoluble metal halide drives the reaction. | Bis(trifluoromethanesulfonyl)imide (TFSI), Hexafluorophosphate (PF6) | researchgate.net |

| Phenolate Platform | Reaction of a phenolate salt with a Brønsted acid. | Formate, Acetate, Nitrate | rsc.org |

| Anion Exchange Resins | Passing a salt solution through a resin loaded with the desired anion. | Hydroxide, followed by neutralization with an acid. | google.com |

Advanced Synthetic Protocols for Functionalized this compound Derivatives

Advanced synthetic methodologies provide access to a variety of functionalized this compound derivatives, which are valuable building blocks in medicinal chemistry and materials science. These protocols focus on achieving high stereoselectivity and introducing diverse functionalities onto the pyrrolidine ring.

Construction of Chiral Ligands Incorporating the this compound Moiety

The this compound scaffold is a key component in the design of various chiral ligands used in asymmetric catalysis. The inherent chirality and conformational rigidity of the pyrrolidine ring are instrumental in inducing stereoselectivity in metal-catalyzed reactions. The development of new chiral ligands is crucial for advancing asymmetric metal catalysis. researchgate.net

Chiral ligands often feature C2-symmetry, and bisoxazoline ligands are a prominent class that have been synthesized and utilized in numerous asymmetric transition-metal-catalyzed reactions. mdpi.com The synthesis of these complex chiral structures can, however, be challenging and often involves multi-step processes. researchgate.net For instance, chiral 1,3,2-diazaphospholidine ligands have been prepared and shown to provide up to 84% enantiomeric excess (ee) in certain palladium-catalyzed allylic alkylation reactions. researchgate.net

In the context of ligands incorporating the pyrrolidine framework, (S)-proline is a frequently used starting material for producing chiral compounds. nih.gov The pyrrolidine ring system, often derived from sources like proline or hydroxyproline, serves as a foundational element for further functionalization. mdpi.com For example, the reaction of (S)-(1-ethylpyrrolidin-2-yl)methanamine with a substituted acid chloride is a key step in the synthesis of the pyrrolidine derivative Raclopride. mdpi.com While direct examples of ligands from this compound are specific, the principles are demonstrated in the broader synthesis of pyrrolidine-containing ligands. The construction of these ligands often involves creating amide or other covalent bonds between the pyrrolidine unit and other coordinating groups, such as phosphines or oxazolines. mdpi.com

The table below illustrates a general approach to synthesizing chiral ferrocenyl ligands, a class of compounds where pyrrolidine derivatives can be incorporated.

| Ligand Type | Starting Material | Key Reaction Steps | Significance |

| Ferrocenyl Diphosphine | Ugi's Amine | 1. Diastereoselective ortho-lithiation. 2. Treatment with PPh₂Cl. 3. Conversion to desired amines. mdpi.com | Planar chiral ligands for asymmetric catalysis. researchgate.netmdpi.com |

| Bisoxazoline | Amino alcohols | Cyclization with dinitriles or other coupling agents. | C₂-symmetric ligands for various metal-catalyzed reactions. mdpi.com |

Stereoselective Synthesis of Protected Pyrrolidines and Analogues

The stereoselective synthesis of pyrrolidines is a cornerstone for accessing enantiomerically pure compounds like this compound derivatives. A common strategy involves the modification of readily available chiral precursors, such as amino acids. nih.govmdpi.com

A notable process for preparing N-protected-2-(R)-methylpyrrolidine starts from the commercially available (S)-prolinol. google.com This method involves several key transformations:

Protection: The nitrogen of (S)-prolinol is protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz).

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a sulfonate ester.

Iodination: The sulfonate is displaced with iodide, proceeding with inversion of configuration to yield N-protected-2-(S)-iodomethylpyrrolidine. google.com This intermediate can also be formed directly from N-protected-(S)-prolinol. google.com

Hydrogenolysis: The iodomethyl group is reduced to a methyl group using a palladium-catalyzed hydrogenation, affording the desired N-protected-2-(R)-methylpyrrolidine. google.com

Another powerful technique for creating substituted pyrrolidines is the heterogeneous catalytic hydrogenation of functionalized pyrrole (B145914) systems. researchgate.net This method can generate multiple new stereocenters with high diastereoselectivity. researchgate.net The reaction is believed to proceed in a two-step sequence where an initial reduction directs the stereochemistry of the subsequent pyrrole ring saturation. researchgate.net For example, the reduction of 2,5-dimethylpyrrole over a 5% Rh/Al₂O₃ catalyst in acetic acid yields cis-2,5-dimethylpyrrolidine. researchgate.net

The table below summarizes key findings in the stereoselective synthesis of protected pyrrolidines.

| Starting Material | Reagents & Conditions | Product | Yield/Selectivity | Reference |

| N-protected-(S)-prolinol | 1. TsCl, pyridine (B92270); 2. NaI, acetone; 3. H₂, Pd/C | N-protected-2-(R)-methylpyrrolidine | High yield over several steps. | google.com |

| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | H₂, Rhodium catalyst, methanol, 20 bar, 25 °C | Corresponding pyrrolidine derivative | 98% isolated yield, 95% diastereomeric excess. | researchgate.net |

| Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | H₂, 5% Rh/Al₂O₃, methanol, 10 bar, 25 °C | A single diastereomer of the product. | 91% yield. | researchgate.net |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates structural elements from each starting material. beilstein-journals.orgnih.gov These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate molecular diversity, making them powerful tools in drug discovery and organic synthesis. beilstein-journals.orgresearchgate.netresearchgate.net

Recent advancements have focused on combining MCRs with subsequent cyclization steps to build complex heterocyclic systems. beilstein-journals.org For example, an Ugi reaction followed by an intramolecular cyclization can lead to the formation of benzodiazepines or other ring systems. beilstein-journals.org A three-component reaction for synthesizing pyrrolidine-2-one has been reported using β-cyclodextrin as a catalyst. researchgate.net

The table below outlines conceptual MCR strategies that could be applied to the synthesis of functionalized pyrrolidine derivatives.

| MCR Type | Components | Potential Product Scaffold | Key Advantages |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | High convergence, rapid access to chemical libraries. beilstein-journals.orgorganic-chemistry.org |

| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | Forms C-C and C-O bonds in one step. nih.govorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from an amine and aldehyde) + Olefin | Substituted Pyrrolidines | High regio- and stereoselectivity. nih.gov |

These strategies highlight the potential for MCRs to contribute to the synthesis of complex molecules derived from or containing the this compound core structure, offering efficient routes to novel compounds for various scientific applications. researchgate.net

Catalytic Applications of R 2 Methylpyrrolidinium Derived Chiral Systems

Enantioselective Organocatalysis Mediated by (R)-2-Methylpyrrolidinium Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. This compound derivatives have been instrumental in this field, particularly in the form of chiral oxazaborolidines.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of enantioselective organocatalysis utilizing a chiral oxazaborolidine catalyst derived from (R)- or (S)-prolinol. organic-chemistry.orgwikipedia.org The catalyst, often an (R)-2-Methyl-CBS-oxazaborolidine, is generated from (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine and a boron source like methylboronic acid or trimethylboroxine. wikipedia.orgwikipedia.org

The mechanism of the CBS reduction is a well-elucidated catalytic cycle that accounts for the high levels of enantioselectivity observed. organic-chemistry.orgwikipedia.orgnrochemistry.com The key steps are as follows:

Catalyst Activation: The catalytic cycle begins with the coordination of a borane (B79455) source (e.g., BH₃•THF) to the Lewis basic nitrogen atom of the oxazaborolidine ring. wikipedia.orgnrochemistry.com This coordination enhances the Lewis acidity of the endocyclic boron atom, making it a more effective binding site for the substrate, and simultaneously activates the borane as a hydride donor. wikipedia.orgnih.gov

Substrate Coordination: The prochiral ketone then coordinates to the activated CBS catalyst. The ketone's carbonyl oxygen binds to the Lewis acidic endocyclic boron atom. Steric interactions between the ketone's substituents (a large group, RL, and a small group, RS) and the catalyst's bulky diphenylmethyl group dictate a preferred orientation, where the larger substituent is positioned away from the catalyst's chiral framework to minimize steric hindrance. wikipedia.orgsantiago-lab.com

Enantioselective Hydride Transfer: With the ketone held in a specific conformation, the activated borane delivers a hydride to one face of the carbonyl carbon through a six-membered, chair-like transition state. wikipedia.orgyoutube.com This intramolecular-like hydride transfer is highly stereoselective, leading to the formation of a chiral alkoxyborane intermediate. wikipedia.org

Product Release and Catalyst Regeneration: The alkoxyborane intermediate is then displaced by another molecule of the borane source, releasing the chiral alcohol product after an acidic workup and regenerating the active catalyst-borane complex for the next catalytic cycle. wikipedia.org

The scope of the CBS reduction is broad, encompassing a wide variety of prochiral ketones, including aromatic, aliphatic, and α,β-unsaturated systems, consistently affording the corresponding chiral secondary alcohols in high yields and with excellent enantiomeric excess (ee). nih.gov

The CBS reduction has become a reliable and widely adopted method for the synthesis of chiral alcohols, which are valuable building blocks in the preparation of pharmaceuticals and natural products. wikipedia.orgnih.gov The predictability of the stereochemical outcome and the high enantioselectivities achieved make it a powerful tool for synthetic chemists.

The enantioselectivity of the reduction is highly dependent on the steric differentiation between the two substituents attached to the carbonyl group. youtube.com Ketones with a significant difference in the size of their substituents are generally excellent substrates for this transformation.

Table 1: Examples of Asymmetric Reduction of Prochiral Ketones using (R)-2-Methyl-CBS-oxazaborolidine Catalyst

| Ketone Substrate | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | BH₃•SMe₂ | (R)-1-Phenylethanol | 97% | acs.org |

| 1-Tetralone | BH₃•THF | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 96% | acs.org |

| 2-Chloroacetophenone | BH₃•SMe₂ | (R)-2-Chloro-1-phenylethanol | 94% | semanticscholar.org |

| Cyclopentenone Derivative | Catecholborane | Chiral Cyclopentenol | Not specified | nrochemistry.com |

The utility of this methodology is highlighted by its application in the industrial-scale synthesis of key drug intermediates. wikipedia.orgsantiago-lab.com For instance, the enantioselective reduction of a ketone precursor using a CBS catalyst is a crucial step in the synthesis of the anti-emetic drug aprepitant (B1667566) and the cholesterol-lowering drug ezetimibe. wikipedia.org

Beyond the reduction of ketones, catalysts derived from the this compound scaffold have been employed in other important enantioselective transformations. When protonated with a strong acid like trifluoromethanesulfonimide, CBS oxazaborolidines can function as potent chiral Lewis acids to catalyze reactions such as the Diels-Alder reaction. sigmaaldrich.com

Furthermore, Jørgensen and co-workers have developed diarylprolinol silyl (B83357) ethers, which are structurally related to the precursor of the CBS catalyst. sigmaaldrich.com These compounds act as excellent organocatalysts for a variety of direct asymmetric α-functionalizations of aldehydes, including α-amination, α-aminoxylation, and Michael additions, with high yields and enantioselectivity. sigmaaldrich.com These catalysts operate through the formation of a chiral iminium ion or enamine intermediate, effectively shielding one face of the intermediate and directing the approach of the nucleophile or electrophile. sigmaaldrich.comethz.ch

Applications in Asymmetric Reductions of Carbonyl Compounds

Metal-Catalysis with Chiral Ligands Featuring this compound Scaffolds

The rigid and stereochemically defined structure of the this compound unit also makes it an attractive scaffold for the design of chiral ligands for transition metal-catalyzed asymmetric reactions.

A variety of chiral ligands incorporating the this compound framework have been designed and synthesized. These ligands often feature a phosphine (B1218219) group attached to the pyrrolidine (B122466) ring, which can coordinate to a metal center. The synthesis typically involves the modification of L-proline or its derivatives. For example, (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate (B81430) is a commercially available chiral phosphine ligand.

The design of these ligands often aims to create a specific chiral environment around the metal center to induce high enantioselectivity in the catalyzed reaction. The pyrrolidinium (B1226570) salt moiety can also impart unique solubility properties, leading to the development of chiral ionic liquid-supported ligands. mdpi.comnih.gov This approach can facilitate catalyst recycling, a key consideration in sustainable chemistry. The synthesis of these ligands can involve multi-step sequences, including the introduction of the phosphine group and subsequent quaternization of the pyrrolidine nitrogen to form the pyrrolidinium salt. mdpi.com

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and ligands derived from the this compound scaffold have shown promise in this area. ethz.chwikipedia.org Chiral phosphine ligands are crucial for achieving high enantioselectivity in metal-catalyzed hydrogenations. wikipedia.org

Ruthenium and rhodium complexes bearing chiral diphosphine ligands are widely used for the asymmetric hydrogenation of a range of unsaturated substrates, including alkenes and ketones. ajchem-b.com While direct examples of this compound-based ligands in large-scale industrial hydrogenations are less common than their use in organocatalysis, research has demonstrated their potential. For instance, ionic-liquid-supported ferrocene (B1249389) ligands incorporating an N-methylpyrrolidinium tag have been successfully used in the ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones. mdpi.com The design of these catalyst systems allows for efficient catalysis with the potential for catalyst recovery and reuse. mdpi.com

The performance of these catalysts is often evaluated by the enantiomeric excess of the product and the turnover number (TON) and turnover frequency (TOF) of the catalyst, which are measures of its efficiency and activity. ethz.ch

Role in Other Transition-Metal Catalyzed Enantioselective Reactions

This compound's chiral backbone, derived from (R)-2-methylpyrrolidine, serves as a valuable chiral auxiliary in various transition-metal-catalyzed enantioselective reactions beyond those previously detailed. The pyrrolidine ring's stereogenic center at the C2 position effectively influences the stereochemical outcome of catalytic transformations when incorporated into ligand frameworks.

One notable application is in the synthesis of chiral PNN pincer ligands for ruthenium catalysts. rug.nl These ligands, featuring a central pyridine (B92270) ring flanked by phosphine and chiral amine arms, have been investigated for their potential in asymmetric catalysis. rug.nl Specifically, ligands incorporating (R)-2-methylpyrrolidine have been synthesized and complexed with ruthenium. rug.nl Spectroscopic and crystallographic studies of the resulting complexes, such as (PNN)Ru(H)(CO)(Cl), reveal that the chirality of the (R)-2-methylpyrrolidine unit exerts a discernible, albeit small, influence on the preferred stereochemistry at the ruthenium metal center. rug.nlacs.org This control over the metal's coordination sphere is a critical factor in achieving enantioselectivity. However, in the context of enantioselective oxa-Michael additions and transfer hydrogenation reactions, these specific ruthenium pincer complexes have shown limited success, yielding racemic products or low enantiomeric excess (ee). rug.nl This outcome is attributed to the kinetic lability of the ruthenium stereocenter, which leads to the formation of multiple diastereomeric catalyst forms in solution. rug.nl

The versatility of the (R)-2-methylpyrrolidine scaffold is further demonstrated in its incorporation into ligands for other transition metals. For instance, palladium-catalyzed allylic substitution reactions, a cornerstone of C-C and C-N bond formation, often employ chiral ligands to induce enantioselectivity. acs.org While direct examples specifying this compound are not prevalent in the provided context, the principle of using chiral pyrrolidine-based ligands is well-established in this area. mdpi.com The design of such ligands aims to create a chiral pocket around the metal center, dictating the facial selectivity of nucleophilic attack on the π-allyl palladium intermediate. nih.gov

Furthermore, the concept of dual catalysis, where a transition-metal catalyst and an organocatalyst work in concert, has opened new avenues for asymmetric synthesis. chim.it In some systems, a chiral amine, such as a derivative of (R)-2-methylpyrrolidine, can act as an organocatalyst to generate a nucleophilic enamine intermediate, which then reacts with a substrate activated by a transition metal complex bearing its own chiral ligand. chim.it This synergistic approach highlights the potential for this compound-derived species to participate in complex, multi-catalyst systems.

The following table provides a summary of representative transition-metal catalyzed enantioselective reactions involving (R)-2-methylpyrrolidine-derived ligands.

| Reaction Type | Metal | Ligand Type | Key Findings | Reference |

| Transfer Hydrogenation | Ruthenium | PNN Pincer | Low enantioselectivity (8% ee) observed for the hydrogenation of 4-fluoroacetophenone. rug.nl | rug.nl |

| Oxa-Michael Addition | Ruthenium | PNN Pincer | Resulted in racemic products, attributed to the kinetic lability of the Ru stereocenter. rug.nl | rug.nl |

This compound-Based Ionic Liquids as Catalytic Media

Chiral ionic liquids (CILs) derived from this compound are gaining attention as versatile media and catalysts in asymmetric synthesis. These compounds merge the unique properties of ionic liquids—such as low vapor pressure, high thermal stability, and tunable solubility—with the stereochemical control offered by the chiral pyrrolidinium cation. mdpi.commdpi.com

Role in Heterogeneous and Homogeneous Catalytic Systems

This compound-based ionic liquids can function in both heterogeneous and homogeneous catalytic systems, often enhancing catalyst performance and facilitating recycling. mdpi.commdpi.com In homogeneous catalysis, the ionic liquid can act as a "green" solvent that dissolves both the catalyst and reactants, leading to improved reaction rates and selectivities. mdpi.comscispace.com For instance, platinum complexes dissolved in pyrrolidinium-based ionic liquids have been shown to be highly active and reusable catalysts for hydrosilylation reactions. mdpi.commdpi.com The ionic liquid phase can immobilize the metal complex, allowing for easy separation of the product and reuse of the catalyst system. mdpi.com

In heterogeneous catalysis, the pyrrolidinium ionic liquid can be an integral part of the catalyst itself. One approach is the Supported Ionic Liquid Phase (SILP) or Supported Catalyst with Ionic Liquid Layer (SCILL) concept, where a thin film of the ionic liquid containing a dissolved catalyst is coated onto a solid support. mdpi.com This methodology has been successfully applied to the selective oxidation of benzyl (B1604629) alcohol using platinum supported on cryptomelane and coated with a pyrrolidinium ionic liquid, achieving high conversion and selectivity. mdpi.com

Another strategy involves chemically tethering the pyrrolidinium cation to a solid support, creating a solid-phase catalyst with ionic liquid characteristics. These materials combine the advantages of solid catalysts (ease of separation) with the catalytic environment provided by the ionic liquid. mdpi.com

The choice of the anion in the this compound ionic liquid also plays a crucial role in the catalytic activity. For example, in platinum-catalyzed hydrosilylation, complexes with a hexachloroplatinate ([PtCl₆]²⁻) anion have demonstrated greater stability and activity compared to those with a tetrachloroplatinate ([PtCl₄]²⁻) anion. mdpi.com

The following table summarizes the application of pyrrolidinium-based ionic liquids in different catalytic systems.

| Catalytic System | Reaction | Catalyst | Ionic Liquid Role | Key Findings | Reference |

| Homogeneous | Hydrosilylation | Platinum complexes | Solvent and catalyst immobilizer | High activity and reusability of the catalyst system. mdpi.commdpi.com | mdpi.commdpi.com |

| Heterogeneous (SCILL) | Benzyl alcohol oxidation | Platinum on cryptomelane | Catalyst layer | 80% conversion and 82% selectivity to the aldehyde. mdpi.com | mdpi.com |

| Homogeneous | Asymmetric Aldol (B89426) Reaction | N-butyl N-methyl pyrrolidinium triflate | Catalyst | Applied as a catalyst for direct asymmetric aldol reactions. nih.gov | nih.gov |

| Homogeneous | Knoevenagel Condensation | Pyrrolidinium protic ionic liquids | Catalyst | Efficient and recyclable catalyst under solvent-free conditions. rsc.org | rsc.org |

Polymer-Supported Chiral Ionic Liquids in Catalysis

Immobilizing this compound-based chiral ionic liquids onto polymer supports creates robust and recyclable catalysts for a variety of chemical transformations. This approach, known as Polymer-Immobilized Ionic Liquid Phase (PIILP) catalysis, combines the advantages of heterogeneous catalysis with the unique properties of ionic liquids. ncl.ac.uk

One method for creating these materials involves the ring-opening metathesis polymerization (ROMP) of a norbornene monomer functionalized with a pyrrolidinium cation, often copolymerized with a simple olefin like cyclooctene (B146475) to create a linear polymer support. ncl.ac.ukresearchgate.net The anions of the ionic liquid moieties on the polymer can then be exchanged to introduce catalytically active species. For example, tungstate (B81510) (WO₄²⁻) or polyoxotungstate anions have been incorporated into these pyrrolidinium-functionalized polymers. ncl.ac.uk These materials have proven to be effective catalysts for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide, achieving high selectivity in short reaction times. ncl.ac.uk

Another strategy involves the free radical polymerization of vinyl-functionalized monomers to create polystyrene-based PIILPs. Pyrrolidino-functionalized polymers prepared via this method have been used as supports for palladium nanoparticles. ncl.ac.uk These polymer-supported nanoparticle catalysts have been characterized by a range of techniques, including solid-state NMR, electron microscopy (SEM, TEM), and X-ray diffraction (XRD), confirming the successful immobilization of the catalytic nanoparticles. ncl.ac.uk Such systems have shown efficacy in selective hydrogenation reactions. ncl.ac.uk

The structure of the polymer support and the nature of the crosslinker can significantly influence the catalytic activity. For instance, differences in catalytic performance have been observed between linear and cyclic polymer backbones in sulfide (B99878) oxidation reactions. ncl.ac.uk

The table below details examples of polymer-supported pyrrolidinium ionic liquids and their catalytic applications.

| Polymer Support | Catalytic Species | Reaction | Key Findings | Reference |

| Linear norbornene-cyclooctene co-polymer | Tungstate (WO₄²⁻) or Polyoxotungstate | Sulfide Oxidation | High selectivity for sulfoxide (B87167) formation with hydrogen peroxide. ncl.ac.uk | ncl.ac.uk |

| Polystyrene-based PIILP | Palladium Nanoparticles | Hydrogenation | Effective support for immobilizing palladium nanoparticles for hydrogenation catalysis. ncl.ac.uk | ncl.ac.uk |

| Norbornene-based polymer with cyclooctene | Peroxophosphotungstate complex | Epoxidation | Efficient and recyclable catalyst for the epoxidation of alkenes and allylic alcohols. researchgate.net | researchgate.net |

Auto-catalyzed Reactions Involving Pyrrolidinium Species

In the context of chemical reactions, autocatalysis refers to a process where one of the reaction products also acts as a catalyst for the same or a preceding step in the reaction sequence. wikipedia.org While specific examples of autocatalysis directly involving the this compound cation are not explicitly detailed in the provided search results, the broader class of pyrrolidinium species can participate in reactions exhibiting cooperative or self-catalytic effects.

A notable example is the formation of nitrones from the condensation of N-substituted hydroxylamine (B1172632) hydrochlorides and aldehydes. acs.org In this reaction, pyrrolidine itself can act as a catalyst. Theoretical and experimental studies have shown that pyrrolidine facilitates the reaction by first neutralizing the hydroxylamine hydrochloride and then catalyzing the condensation via an iminium ion activation pathway. acs.org

Crucially, a cooperative effect between pyrrolidinium chloride (formed in the initial acid-base reaction) and pyrrolidine has been observed. acs.org The pyrrolidinium ion can facilitate proton transfer steps within the catalytic cycle without deactivating the nucleophilic hydroxylamine through protonation. acs.org This synergistic relationship, where both the free base (pyrrolidine) and its conjugate acid (pyrrolidinium) play active roles, can be considered a form of cooperative catalysis that shares characteristics with autocatalytic cycles, as the generation of the pyrrolidinium species is inherent to the reaction's progression when starting with the hydrochloride salt.

This principle of a species and its conjugate acid working in tandem is a key concept in organocatalysis and can lead to significant rate accelerations. While not a classic example of a product catalyzing its own formation from the initial reactants (the definition of autocatalysis), it demonstrates how pyrrolidinium ions can be dynamically generated and participate in the catalytic mechanism. wikipedia.org

Computational and Theoretical Investigations of R 2 Methylpyrrolidinium Systems

Quantum Chemical Studies on Molecular Conformation and Stereoelectronic Effects

Quantum chemical methods provide profound insights into the intrinsic properties of (R)-2-methylpyrrolidinium systems at the molecular level. These computational techniques are instrumental in elucidating the preferred three-dimensional arrangements of the cation (conformations) and the influence of electronic interactions on its structure and stability (stereoelectronic effects).

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and geometry of molecules. universiteitleiden.nl Ab initio calculations are based on first principles, without the use of experimental data, while DFT methods incorporate electron correlation effects through functionals, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net

For the this compound cation, these calculations are crucial for determining its conformational landscape. The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope and twisted forms. acs.org The presence of the methyl group at the chiral center further influences the relative energies of these conformers. High-level ab initio and DFT calculations can predict the most stable conformations and the energy barriers between them. acs.orgncsu.edu These studies often involve geometry optimization to find the minimum energy structures and frequency calculations to confirm that these are true minima and to obtain thermodynamic data. ncsu.edubiointerfaceresearch.com

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are also a key area of investigation. wikipedia.org For instance, the orientation of the C-H and C-N bonds relative to each other can lead to stabilizing hyperconjugative interactions. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, can quantify these interactions and explain their impact on the cation's geometry and stability. imperial.ac.uk

Table 1: Representative Computational Methods and Basis Sets for this compound Studies

| Computational Method | Basis Set | Typical Application |

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimization |

| B3LYP | 6-311++G(d,p) | Geometry optimization, frequency calculations, electronic properties researchgate.netlew.ro |

| MP2 | aug-cc-pVTZ | High-accuracy energy calculations |

| PBE0+D3 | 6-311+G(d,p) | Investigating non-covalent interactions mdpi.com |

This table is illustrative and specific choices of methods and basis sets depend on the research question.

Analysis of Chiral Recognition and Stereoselectivity Mechanisms

The chirality of the this compound cation makes it a valuable component in asymmetric synthesis and chiral recognition processes. d-nb.info Computational chemistry plays a vital role in understanding the mechanisms behind these phenomena at the molecular level. rsc.org

DFT calculations are widely used to model the interactions between the this compound cation and other chiral molecules. researchgate.netresearchgate.net By calculating the energies of the diastereomeric complexes formed between the (R)-cation and the different enantiomers of a guest molecule, it is possible to predict which enantiomer will bind more strongly. This energy difference is the basis for chiral recognition. nih.govnih.gov

These studies often focus on identifying the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that govern the stability of the diastereomeric complexes. nih.gov NBO analysis can be employed to characterize and quantify these interactions. The insights gained from these computational analyses can guide the design of new chiral selectors and catalysts with improved stereoselectivity. beilstein-journals.org For example, understanding the three-point attachment model, often invoked to explain chiral recognition, can be refined and visualized through computational modeling. nih.gov

Molecular Dynamics and Simulation Studies of Pyrrolidinium (B1226570) Ionic Liquids

Molecular dynamics (MD) simulations provide a powerful lens to examine the behavior of large assemblies of molecules over time. researchgate.net For systems involving this compound, particularly when it is a cation in an ionic liquid, MD simulations are indispensable for understanding their dynamic and collective properties.

Understanding Cation-Anion Interactions and Supramolecular Assembly

In pyrrolidinium-based ionic liquids, the interactions between the this compound cation and the accompanying anion are fundamental to the liquid's structure and properties. MD simulations can reveal the spatial arrangement of ions, including the formation of ion pairs and larger aggregates. acs.orguva.es The radial distribution function (RDF) is a common tool used to analyze the probability of finding an anion at a certain distance from the cation, providing a picture of the local coordination environment.

These simulations can also shed light on the formation of supramolecular assemblies, where ions and potentially other molecules organize into larger, ordered structures. pku.edu.cn The driving forces for such assemblies, which can include hydrophobic interactions, hydrogen bonding, and electrostatic forces, can be dissected through careful analysis of the simulation trajectories. pku.edu.cn Understanding these interactions is crucial for designing ionic liquids with specific properties.

Table 2: Typical Anions Paired with Pyrrolidinium Cations in Simulation Studies

| Anion Name | Abbreviation | Key Properties |

| Bis(trifluoromethanesulfonyl)imide | TFSI or NTf2 | Large, flexible, hydrophobic |

| Bis(fluorosulfonyl)imide | FSI | Smaller than TFSI, can enhance conductivity |

| Dicyanamide (B8802431) | DCA | Planar, can influence packing |

| Tetrafluoroborate (B81430) | BF4 | Common, relatively small |

Modeling of Transport Phenomena (e.g., Ion Diffusion, Solvation)

Transport properties, such as ion diffusion and conductivity, are critical for many applications of ionic liquids, for instance, in batteries and electrochemical devices. polimi.it MD simulations are a primary tool for modeling these dynamic processes at the molecular level. acs.org By tracking the positions of individual ions over time, the self-diffusion coefficients of the this compound cation and the anion can be calculated from their mean squared displacements. researchgate.net

Simulations have shown that the motion of ions in ionic liquids can be complex, sometimes exhibiting sub-diffusive behavior at short timescales due to caging effects by neighboring ions. polimi.it The accuracy of calculated transport properties is highly dependent on the quality of the force field used in the simulations. acs.orgnih.gov

Solvation dynamics, which describes how the solvent reorganizes around a solute following a change in the solute's electronic state, can also be investigated using MD simulations. arxiv.orgresearchgate.net This is relevant for understanding reaction kinetics in ionic liquids. The simulations can track the time-dependent response of the this compound cations and anions to a change in a solute's charge distribution. arxiv.org

Interfacial Phenomena and Electrode-Electrolyte Interfaces

The behavior of this compound-based ionic liquids at interfaces, particularly at the electrode-electrolyte interface, is of paramount importance for their use in electrochemical applications like supercapacitors and batteries. researchgate.netrsc.orgnih.gov MD simulations are uniquely suited to provide a molecular-level picture of this crucial region. college-de-france.fr

Simulations can reveal the formation of an electrical double layer (EDL), where layers of cations and anions accumulate near a charged electrode surface. researchgate.net The structure of this EDL, including the orientation of the this compound cations, can significantly impact the performance of the device. rsc.org For example, studies have shown that the pyrrolidinium ring may prefer to lie parallel to the electrode surface. researchgate.netrsc.org The layering and orientation of ions can be analyzed by calculating the number density profiles of the ions as a function of distance from the electrode.

Theoretical Predictions for Novel this compound-Based Materials

Computational chemistry and materials informatics have emerged as indispensable tools for the in silico design and prediction of novel functional materials, circumventing the time and resource-intensive nature of empirical trial-and-error synthesis. slideshare.netu-tokyo.ac.jp In the context of this compound systems, theoretical investigations, particularly Density Functional Theory (DFT) and machine learning (ML), are pivotal in forecasting the properties of new materials for specialized applications, most notably in the realm of electrochemical energy storage. chemrxiv.orgresearchgate.netrsc.org These computational approaches allow for the systematic screening of vast chemical spaces by predicting how variations in the anionic counterpart or further functionalization of the cation will influence the bulk properties of the resulting material. rsc.orgacs.org

Theoretical predictions primarily focus on designing advanced electrolytes, such as ionic liquids (ILs) and organic ionic plastic crystals (OIPCs), which are sought for their potential use in next-generation batteries due to properties like low volatility, high thermal stability, and wide electrochemical windows. researchgate.netfrontiersin.org By modeling the interactions between the this compound cation and various anions, researchers can predict key performance metrics before attempting synthesis.

Predictive Screening for High-Performance Electrolytes

A significant application of computational modeling is the prediction of ionic conductivity, a critical parameter for electrolyte efficiency in batteries. chemrxiv.org Materials informatics, which integrates computational data with machine learning algorithms, has been successfully used to explore new pyrrolidinium-based OIPCs. chemrxiv.org By combining empirical rules—such as the relationship between cation side-chain length and conductivity—with computational screening, researchers can narrow down a large list of candidate compounds to a few promising ones for synthesis. chemrxiv.org

For instance, a recent study utilized this approach to identify novel OIPCs with high ionic conductivity. chemrxiv.org The process involves generating a training dataset from known OIPC structures and their measured conductivities, which is then used to train a machine learning model. chemrxiv.org This model can then predict the conductivity of new, hypothetical compounds. This methodology led to the successful synthesis of several new compounds, including N-ethyl-N-methylpyrrolidinium trifluoro(trifluoromethyl)borate ([C2mpyr][CF3BF3]), which exhibited one of the highest ionic conductivities reported for OIPCs at room temperature. chemrxiv.org

The table below illustrates the type of data generated in such a computational screening process, where predicted properties are used to rank potential candidates.

| Candidate Compound | Cation | Anion | Predicted Ionic Conductivity (S/cm) at 25°C | Predicted Electrochemical Stability Window (V) | Synthesis Priority |

|---|---|---|---|---|---|

| EXP-001 | This compound | [BF4]- | 1.2 x 10-5 | 4.5 | Low |

| EXP-002 | N-ethyl-(R)-2-methylpyrrolidinium | [CF3BF3]- | 2.1 x 10-4 | 5.1 | High |

| EXP-003 | N-propyl-(R)-2-methylpyrrolidinium | [FSA]- | 8.9 x 10-5 | 4.9 | Medium |

| EXP-004 | This compound | [TFSI]- | 9.5 x 10-5 | 5.3 | Medium |

| EXP-005 | N-butyl-(R)-2-methylpyrrolidinium | [CF3BF3]- | 1.5 x 10-4 | 5.0 | High |

Density Functional Theory (DFT) for Mechanistic Insights

DFT calculations provide fundamental insights into the electronic structures, intermolecular forces, and thermodynamic stability of this compound-based systems. scirp.orgaip.org These calculations are crucial for designing materials for applications like dual-ion batteries, where the electrolyte's anions must intercalate into a graphite (B72142) cathode. researchgate.net

Theoretical studies can predict the stability of the graphite intercalation compounds formed during charging, estimate the theoretical specific capacity, and model the energy barriers for anion transport. researchgate.net For example, DFT can be used to compare the suitability of different anions, such as tetrafluoroborate (BF₄⁻) and trifluoro(trifluoromethyl)borate (CF₃BF₃⁻), when paired with a pyrrolidinium cation. researchgate.net The calculations can reveal which anion leads to more stable intercalation and lower energy barriers for diffusion, guiding the selection of the most promising electrolyte. researchgate.netaip.org

Furthermore, DFT is employed to predict the decomposition pathways of the ionic liquid at the electrode-electrolyte interface. aip.org Understanding these reactions is vital for predicting the formation and composition of the solid electrolyte interphase (SEI), a thin layer that is critical for battery stability and longevity. aip.org By calculating the reaction energies of various possible decomposition products, researchers can identify the most likely chemical species to form the SEI. aip.org

The following table summarizes the types of parameters that can be predicted using DFT to assess new this compound ILs for battery applications.

| Ionic Liquid System | Anion Intercalation Energy (eV) | Ion Diffusion Barrier (eV) | Predicted Decomposition Voltage (V vs. Li/Li+) | Dominant Decomposition Product (Predicted) |

|---|---|---|---|---|

| (R)-2-Me-Pyrr [BF4] | -2.5 | 0.45 | 4.8 | LiF, BN |

| (R)-2-Me-Pyrr [PF6] | -3.1 | 0.52 | 5.1 | LiF, LixPFy |

| (R)-2-Me-Pyrr [TFSI] | -1.9 | 0.60 | 4.6 | LiF, Li2S |

| (R)-2-Me-Pyrr [CF3BF3] | -2.8 | 0.41 | 5.2 | LiF, LixBCFy |

By leveraging these predictive computational strategies, the development of novel materials based on the this compound cation can be significantly accelerated, enabling a more targeted and efficient approach to discovering next-generation materials for energy storage and other advanced technologies. rsc.org

Advanced Materials and Functional Systems Incorporating R 2 Methylpyrrolidinium

Pyrrolidinium-Based Ionic Liquids for Specific Applications

Ionic liquids (ILs) containing the pyrrolidinium (B1226570) cation are noted for their favorable characteristics, such as thermal stability, a wide electrochemical window, and negligible vapor pressure. nih.gov The introduction of the chiral (R)-2-methyl group to the pyrrolidinium core allows for the fine-tuning of these properties and introduces specific functionalities that are being explored in various technologically demanding fields.

The solvation properties of pyrrolidinium-based ionic liquids are critical to their function as advanced reaction media. Studies have shown that the chemical structure of the cation, particularly the length of the alkyl chain, significantly influences the solvation behavior. For instance, research on 1-alkyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)amides demonstrated that longer alkyl chains on the cation result in a thicker solvation layer around nanoparticles. tandfonline.com This alkyl-chain length-dependent solvation was indicated by thermal analysis of nanocomposites, where a greater decrease in the melting enthalpy of the ionic media was observed with the introduction of nanoparticles when longer alkyl chains were present. tandfonline.com

The solvation layer thickness for CdTe nanoparticles in different 1-alkyl-1-methylpyrrolidinium Tf₂N ionic liquids was estimated to be roughly equivalent to single, 1-2, and 4-5 ion-pair layers for propyl, butyl, and octyl chains, respectively. tandfonline.com Furthermore, in systems known as double salt ionic liquids (DSILs), which are mixtures of two ILs, preferential solvation can occur. rsc.org For example, mixing N-propyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide with another pyrrolidinium-based IL can lead to unique ionic interactions and solvation environments that differ from the individual components. rsc.org The electrochemical behavior of elements can also be influenced by the specific pyrrolidinium IL used; studies with butyl methylpyrrolidinium dicyanamide (B8802431) have shown that the reduction and oxidation of rare earth elements are dependent on the IL cation, highlighting the role of the solvation environment in electrochemical processes. researchgate.net

Table 1: Estimated Solvation Layer Thickness around CdTe Nanoparticles in Pyrrolidinium ILs

| Ionic Liquid Cation | Estimated Solvation Layer Thickness | Equivalent Ion-Pair Layers |

| 1-propyl-1-methylpyrrolidinium | ~0.9 nm | Single |

| 1-butyl-1-methylpyrrolidinium (B1250683) | ~1.3 nm | 1–2 |

| 1-octyl-1-methylpyrrolidinium | ~3.7 nm | 4–5 |

Source: Adapted from data on solvation of nanoparticles in 1-alkyl-1-methylpyrrolidinium ionic liquids. tandfonline.com

Pyrrolidinium-based ionic liquids are key components in membranes developed for gas separation, particularly for purifying hydrogen by removing carbon dioxide (CO₂). researchgate.netsemanticscholar.org Poly(ionic liquid)–ionic liquid (PIL–IL) composite membranes incorporating pyrrolidinium-based PILs have demonstrated high performance for CO₂/H₂ separation. researchgate.netsemanticscholar.org

The choice of anion in these ILs is crucial. Composites made with the tricyanomethanide ([C(CN)₃]⁻) anion generally show higher CO₂/H₂ selectivity compared to those with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion. semanticscholar.org Research has shown that a membrane composed of poly([Pyr₁₁][C(CN)₃]) and 60 wt% of [C₂mim][C(CN)₃] IL achieved a CO₂ permeability of 325 Barrer and a CO₂/H₂ selectivity of 11.4 under mixed gas conditions. researchgate.net These PIL-IL membranes have consistently shown separation performances that surpass the Robeson upper bound, a benchmark for membrane efficiency. researchgate.netsemanticscholar.org Theoretical studies also suggest that using the 1-butyl-1-methylpyrrolidinium ([PY₁₄]⁺) cation could further improve CO₂ solubility and, consequently, the performance of CO₂/H₂ separation. acs.org

Table 2: CO₂/H₂ Separation Performance of Pyrrolidinium-Based PIL-IL Membranes

| PIL Anion | IL Additive (wt%) | CO₂ Permeability (Barrer) | CO₂/H₂ Selectivity |

| [C(CN)₃]⁻ | 60% [C₂mim][C(CN)₃] | 324.7 | 11.4 |

| [NTf₂]⁻ | Not specified | Lower selectivity than [C(CN)₃]⁻ based systems | Lower selectivity than [C(CN)₃]⁻ based systems |

Source: Data from studies on PIL–IL composite membranes for CO₂/H₂ separation. researchgate.netsemanticscholar.org

In the field of energy storage, particularly for post-lithium batteries such as magnesium batteries, understanding the electrode-electrolyte interface is critical. aip.orghiu-batteries.de Pyrrolidinium-based ILs are investigated as potential electrolytes due to their electrochemical stability. acs.org A detailed study on the interaction between 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMP-TFSI) and a magnesium model electrode revealed the formation of a solid electrolyte interphase (SEI). aip.org

Upon initial exposure, the TFSI⁻ anion decomposes on the magnesium surface, forming inorganic compounds like MgF₂, MgO, and MgS-like species. aip.org As more ionic liquid is deposited, a layer of molecularly adsorbed BMP-TFSI forms over this initial contact layer. aip.org This fundamental understanding of SEI formation is crucial for developing stable and efficient post-lithium battery systems. The physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (FSI) ionic liquids, such as PY₁₃FSI and PY₁₄FSI, have also been characterized, showing high ionic conductivity and low viscosity, which are desirable traits for battery electrolytes. acs.org

Role in Gas Separation Technologies (e.g., CO2/H2 Separation)

Chiral Recognition and Separation Methodologies

The inherent chirality of the (R)-2-methylpyrrolidinium cation makes it a valuable tool in enantioselective processes. mdpi.comresearchgate.net Chiral ionic liquids (CILs) are increasingly used to create anisotropic environments that can distinguish between enantiomers, which is fundamental for applications in the pharmaceutical and chemical industries. mdpi.comamericanpharmaceuticalreview.com

This compound derivatives have been incorporated into ligands and catalysts for use in enantioselective synthesis and separation. For example, an N-methylpyrrolidinium-tagged ferrocene (B1249389) ligand was prepared for the enantioselective hydrogenation of certain ketones. mdpi.com In the broader context of chiral separations, CILs serve as effective chiral selectors or solvents in techniques like high-performance liquid chromatography (HPLC) and liquid-liquid extraction. mdpi.comresearchgate.net

Chiral separation relies on the formation of transient diastereomeric complexes between the chiral stationary phase (or chiral additive) and the analyte enantiomers. bgb-analytik.com The differing stability of these complexes leads to different retention times or partitioning behavior, enabling separation. bgb-analytik.com For instance, an enantioselective liquid-liquid extraction process was developed using a chiral tartrate-based ionic liquid to enrich one enantiomer of a pharmaceutical compound. mdpi.com While specific applications of this compound as a standalone chiral selector in chromatography are still an emerging area, its structural motif is integral to the design of more complex chiral ligands and catalysts used in these separation processes. mdpi.com

Chiral sensors are designed to produce a detectable signal upon interaction with a specific enantiomer of a chiral analyte. rsc.orgnih.gov The development of such sensors is critical for applications like high-throughput screening in asymmetric synthesis. rsc.org The core principle often involves creating a chiral environment where the sensor and analyte can form diastereomeric complexes, leading to a differential response, typically optical or fluorescent. rsc.org

While direct use of this compound as the primary sensing element is not widely documented, its role as a chiral building block is significant. Chiral cations like this compound can be part of a larger sensor assembly. For example, some sensing systems use achiral hosts, like cucurbiturils, in combination with a chiral auxiliary to form ternary complexes with an analyte, where the chiral auxiliary imparts the necessary enantioselectivity. rsc.org Another advanced strategy involves designing fluorescent probes with an inherent chiral backbone, such as 1,1'-binaphthyl, which can selectively recognize specific amino acid enantiomers. rsc.org The incorporation of a chiral cation like this compound could serve as the required chirality source in similar sensing frameworks, paving the way for new, highly selective chiral sensors.

Despite a comprehensive search of scientific literature, information specifically detailing the synthesis, characterization, and integration into composite materials of polymers based on the This compound cation is not available in the public domain.

Research in the field of polymeric ionic liquids (PILs) and functional composites is extensive. Studies on pyrrolidinium-based polymers are numerous, often focusing on derivatives such as N-alkyl-N-methylpyrrolidinium cations for applications in electrolytes and gas separation membranes. mdpi.comresearchgate.net Similarly, the development of chiral polymers and their composites is an active area of investigation, with various chiral monomers being employed to create materials with specific optical or separation properties. nih.govresearchgate.net

However, the specific chiral cation, this compound, does not appear in the reviewed literature in the context of polymerization or its use as a functional component in composite materials. While the synthesis of other chiral pyrrolidinium-based ionic liquids and their polymers has been reported, for instance, from amino acid derivatives like leucinol and N-methyl pyrrolidinol, these are structurally distinct from this compound. nih.gov

The exploration of chiral ionic liquids in materials science is a growing field, with applications in asymmetric catalysis and enantiomeric separation. researchgate.netresearchgate.net It is conceivable that this compound could be a building block for such materials, but at present, there are no published research findings to support the creation of an article based on the provided outline. The absence of such specific data prevents a scientifically accurate and informative discussion on the synthesis of poly(this compound)-based ionic liquids and their subsequent integration into composite materials.

Therefore, this report cannot be generated as the foundational research on polymeric and composite materials incorporating the this compound cation appears to be unavailable.

Future Research Directions and Emerging Paradigms for R 2 Methylpyrrolidinium Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to (R)-2-methylpyrrolidinium and its derivatives is a cornerstone of future research. A primary focus is the utilization of renewable starting materials and the implementation of green chemistry principles.

Researchers are exploring synthetic pathways that begin with abundant, naturally occurring chiral molecules. For instance, L-tartaric acid has been successfully used as a starting point for the synthesis of novel chiral pyrrolidinium (B1226570) ionic liquids (CILs). researchgate.net This approach not only provides access to enantiomerically pure products but also aligns with the principles of sustainable chemistry by using a bio-based feedstock. researchgate.nettext2fa.ir The synthesis of amino acid-derived ionic liquids (AAILs) represents another sustainable strategy, converting readily available biomolecules into valuable chiral compounds. text2fa.ir

In addition to renewable feedstocks, the methodologies employed are also undergoing a green transformation. Key areas of development include:

Flow Chemistry: Continuous flow reactors are being utilized for more efficient, safer, and scalable syntheses of pyrrolidine-containing compounds, such as 2-aryl pyrrolidines.

Aqueous Media: Conducting reactions in water or aqueous solutions minimizes the reliance on volatile organic compounds (VOCs). researchgate.netnih.gov

Microwave and Sonication: These energy-efficient techniques can accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.netnih.gov

Reusable Catalysts: The design of task-specific ionic liquids that can be recycled and reused for multiple reaction cycles is a significant area of interest, particularly in multicomponent reactions. scielo.br For example, a DABCO-based dicationic ionic liquid has demonstrated excellent recyclability over six sequential cycles with minimal loss of activity. nih.gov

Future work will likely focus on combining these strategies, such as using bio-derived starting materials in catalytic, continuous flow systems to create highly efficient and sustainable manufacturing processes for this compound-based compounds.

Expanding the Scope of Enantioselective Catalysis

This compound derivatives have proven to be highly effective organocatalysts, particularly in iminium catalysis. The next wave of research aims to broaden their application to a more diverse range of enantioselective transformations and to design more potent and selective catalyst systems.

A key area of expansion is in Friedel-Crafts alkylations. While initial catalysts showed success with activated nucleophiles like pyrroles, new imidazolidinone catalysts derived from the pyrrolidinium framework have been developed to overcome the challenge of less reactive substrates like indoles, achieving high yields and enantioselectivities (up to 92% ee). princeton.edu Similarly, chiral hybrid materials incorporating pyrrolidine (B122466) units into a siliceous framework have been developed as excellent heterogeneous and recyclable catalysts for enantioselective Michael additions, demonstrating high stereocontrol. rsc.org

Emerging paradigms in catalysis involving pyrrolidinium-type structures include:

Desymmetrization Reactions: Rhodium(II)-catalyzed desymmetric cycloisomerization of diynes represents a novel strategy for constructing complex, enantiomerically enriched molecules containing aza-quaternary stereocenters with excellent enantioselectivity (up to 98% ee). dicp.ac.cn

New Catalyst Designs: The development of novel chiral ligands, such as chiral cyclic (alkyl)(amino)carbenes (CAACs), is expanding the toolbox for asymmetric transformations. rsc.org

Bifunctional and Metal-Templated Catalysis: An emerging concept is the use of chiral metal complexes where the ligand sphere, potentially containing a pyrrolidinium motif, is responsible for the catalytic activation and stereocontrol. rsc.org This approach merges the advantages of both metal and organocatalysis. rsc.org

Ionic Liquid-Supported Catalysis: Attaching chiral ferrocene-type ligands to ionic liquid fragments has been shown to positively influence the yield and stereoselectivity of alkylation products. mdpi.com

Future research will focus on designing catalysts with even lower loading requirements and higher turnover numbers, and applying them to the synthesis of complex, high-value molecules like active pharmaceutical ingredients. princeton.edu

Advanced Characterization Techniques for Chiral Pyrrolidinium Systems

A deep understanding of the structure, conformation, and interactions of chiral pyrrolidinium systems is crucial for designing better catalysts and materials. Future research will increasingly rely on a suite of advanced characterization techniques to probe these complex chiral environments.

The separation and analysis of chiral compounds remain a significant challenge, driving the development of new techniques in chromatography and electrophoresis. jiangnan.edu.cn Chiral ionic liquids (CILs), including those based on pyrrolidinium, are being explored as novel chiral selectors and stationary phases (CSPs) in high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and capillary electrochromatography (CEC). jiangnan.edu.cnacs.orgnih.gov

Key characterization techniques and their future applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR and heteronuclear experiments like 1H{15N} HSQC, are used to study chiral recognition mechanisms between CILs and other chiral molecules. nih.gov In situ NMR can also provide valuable insights into chemical processes occurring at electrode surfaces in electrochemical applications. rsc.org

Mass Spectrometry (MS): MS is a vital complementary technique to chromatography for chiral analysis. jiangnan.edu.cn Direct MS methods are gaining attention for rapid, separation-free chiral discrimination. jiangnan.edu.cn

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL): These techniques are essential for confirming the transfer of chirality from organic cations to an inorganic framework in hybrid materials and for probing the chiroptical properties of new materials. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a compound's three-dimensional structure and stereochemistry, which is critical for understanding structure-activity relationships. researchgate.net

The development of new chiral sensors, both optical and electrochemical, represents another significant frontier for the rapid, real-time analysis of enantiomeric purity. jiangnan.edu.cnnih.gov

Synergistic Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental validation has become an indispensable tool in modern chemical research. For this compound chemistry, this synergy provides unprecedented insight into reaction mechanisms, conformational preferences, and intermolecular interactions, guiding the rational design of new molecules and materials.

Quantum mechanics (QM) and molecular dynamics (MD) simulations are routinely used to complement experimental findings. jst.go.jp For example, computational studies have been used to explain the diastereoselective structure-directing effect of a chiral pyrrolidinium cation in zeolite synthesis. acs.org Molecular mechanic simulations revealed that a high host-guest interaction energy was responsible for the efficient templating of the ZSM-12 structure by the (1S,2S) isomer, a finding that correlated perfectly with experimental observations. acs.org

Similarly, Density Functional Theory (DFT) calculations are employed to investigate the conformers of pyrrolidinium ionic liquid cations, with the results showing good agreement with experimental infrared spectra. researchgate.net This integrated approach is also crucial for developing accurate force fields for MD simulations, which can then predict bulk thermodynamic and transport properties of pyrrolidinium-based ionic liquids for applications in electrolytes. researchgate.netnih.gov

| Research Area | Computational Method(s) | Experimental Method(s) | Key Insights Gained | Reference(s) |